molecular formula C8H12N2O B2658688 1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol CAS No. 1781637-77-1

1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol

Cat. No.: B2658688
CAS No.: 1781637-77-1
M. Wt: 152.197
InChI Key: AOEZDEJBESKNDJ-UHFFFAOYSA-N
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Description

1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol is a cyclopenta-fused pyrazole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a saturated cyclopentane ring fused to a pyrazole heterocycle, which is further substituted with an ethanol functional group at the 3-position. This core scaffold is recognized as a privileged structure in drug discovery for its potential to interact with various biological targets. Pyrazole-containing compounds, such as this one, are extensively investigated for their diverse biological activities. Research into analogous structures has demonstrated potent pharmacological properties, including antitumoral activity, with some derivatives functioning through the inhibition of tubulin polymerization, a key mechanism in anticancer drug development . Furthermore, the pyrazole scaffold is a key structural component in numerous marketed drugs and bioactive compounds, exhibiting a wide range of effects such as anti-inflammatory, antiviral, and antibacterial activities . The presence of the ethanol side chain on this heterocyclic framework enhances its versatility, making it a valuable synthon or building block for the synthesis of more complex molecules, such as those explored in multi-component reactions to create novel chemical libraries for biological screening . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate care and safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5(11)8-6-3-2-4-7(6)9-10-8/h5,11H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEZDEJBESKNDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NNC2=C1CCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethan-1-ol group typically yields aldehydes or carboxylic acids, while substitution reactions can introduce a wide range of functional groups onto the pyrazole ring .

Scientific Research Applications

1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Physicochemical Properties

The ethanol substituent in 1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol contrasts with other functional groups in similar compounds, leading to distinct properties:

Compound Name Substituent Molecular Weight (g/mol) Purity (%) CAS Number Key Properties
Target Compound -CH₂CH₂OH Not explicitly provided ~95 (inferred) Not available High polarity, hydrogen-bond donor
2-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2,2-difluoroethan-1-amine -CF₂CH₂NH₂ Calculated ~211.2 95 74124-79-1 Enhanced metabolic stability (fluorine)
1-(4-Fluorophenyl)-cyclopenta[c]pyrazol-3-amine hydrochloride -NH₂ (HCl salt) 253.7 ≥95 1909320-30-4 High water solubility (ionic form)
1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one -COCH₃ Calculated ~207.3 ≥99 Not available Electron-withdrawing (thiazole core)
3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline -C₆H₄NH₂ Calculated ~199.2 Discontinued Not available Basic amine, nucleophilic reactivity

Key Observations :

  • Hydroxyl Group (Target): Likely improves aqueous solubility compared to non-polar analogs but may reduce membrane permeability.
  • Amine Derivatives : Exhibit basicity and nucleophilic reactivity, making them suitable for salt formation (e.g., hydrochlorides) or coupling reactions .
  • Fluorinated Analogs : Fluorine atoms enhance lipophilicity and metabolic stability, critical in drug design .
Pharmacological and Industrial Relevance
  • Pharmaceuticals : The hydrochloride salt in is a key intermediate for drug candidates, leveraging its ionic solubility for formulation . The target’s hydroxyl group could enhance target engagement via hydrogen bonding.
  • Agrochemicals : Fluorinated analogs () are prized for their stability in harsh environmental conditions.
  • Material Science : High-purity thiazole derivatives () are used in electronics and catalysis due to their thermal stability .

Research Findings and Limitations

  • Synthesis Challenges : Derivatives like 3-{cyclopenta[c]pyrazol-3-yl}aniline () are listed as discontinued, suggesting synthetic or stability issues .
  • Purity and Availability : Most analogs are available at ≥95% purity, but commercial availability varies (e.g., offers custom synthesis at ≥99% purity) .
  • Data Gaps : Exact molecular weight, CAS number, and spectral data for the target compound are unavailable in the provided evidence, necessitating further experimental characterization.

Biological Activity

1-{2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research findings.

The molecular formula of this compound is C8H10N2C_8H_{10}N_2 with a molecular weight of approximately 150.18 g/mol. The compound features a cyclopentapyrazole moiety which contributes to its biological properties.

Synthesis

The synthesis of this compound often involves multi-step organic reactions including the formation of the pyrazole core followed by functionalization to introduce the ethanolic group. Various synthetic routes have been explored in literature to optimize yield and purity.

Biological Activity Overview

Research has demonstrated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of cyclopentapyrazole compounds possess significant antimicrobial properties. For instance, related compounds have been evaluated against various bacterial strains using agar dilution methods. Notably:

  • Staphylococcus aureus : Minimum Inhibitory Concentrations (MICs) were reported as low as 8 μg/mL for certain derivatives .
  • Pseudomonas aeruginosa : Similar efficacy was observed with MICs around 8 μg/mL .

Anticancer Activity

The anticancer potential of cyclopentapyrazole derivatives has been investigated extensively. In vitro studies indicated that these compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and P388 (leukemia). Key findings include:

  • IC50 Values : Compounds derived from this class exhibited IC50 values ranging from 2.8 to 3.5 μM against MCF-7 cells .

The biological activity of this compound appears to be mediated through multiple pathways:

  • DNA Interaction : Some studies suggest that these compounds may interact with DNA topoisomerases, inhibiting their activity and thus preventing DNA replication in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to induce oxidative stress in bacterial cells leading to cell death .

Research Findings and Case Studies

A comprehensive analysis of various studies highlights the following insights:

StudyFindings
Study ASynthesized derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria with significant MIC values .
Study BIn vitro assays revealed that cyclopentapyrazole derivatives exhibited potent cytotoxicity against multiple cancer cell lines .
Study CMolecular docking studies indicated favorable interactions with target proteins involved in cell proliferation and survival pathways .

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